molecular formula C17H17N3O3 B2895363 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008212-14-3

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2895363
CAS RN: 1008212-14-3
M. Wt: 311.341
InChI Key: VHWPVFLQOPFZLH-UHFFFAOYSA-N
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Description

The compound “1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine ring can also be functionalized, for example, with proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . These rings can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . These rings can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds with similar structures have been found to inhibit the dimerization of certain enzymes, thus preventing the formation of the active form of the enzyme .

Future Directions

The compound “1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” and similar structures have potential in the field of medicinal chemistry . Future research could focus on exploring the pharmacological effects of these compounds and optimizing their properties for use as targeted kinase inhibitors .

properties

IUPAC Name

1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-13-18-14-10-6-3-4-8-12(10)23-15(14)16(19-13)20-9-5-7-11(20)17(21)22/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPVFLQOPFZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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